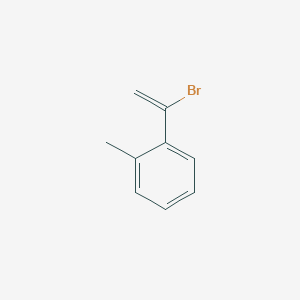
2-(1-Bromovinyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
- Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
- Reduction reactions result in 2-Ethylbenzyl derivatives.
Scientific Research Applications
2-(1-Bromovinyl)toluene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Vinylbenzene (Styrene): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom but lacks the vinyl group, leading to different reactivity patterns.
Toluene: Simple aromatic compound without additional functional groups, used as a solvent and precursor in chemical synthesis
Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
InChI Key |
JLTLGLMEGZAXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)

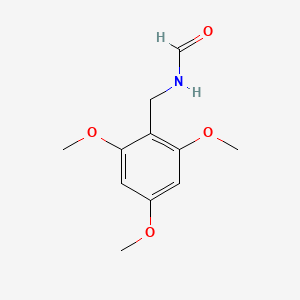
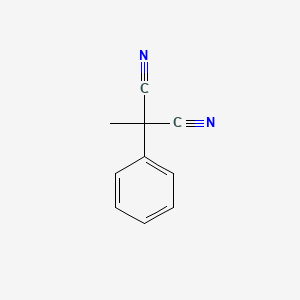
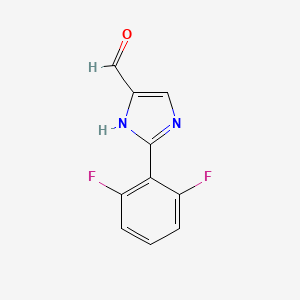
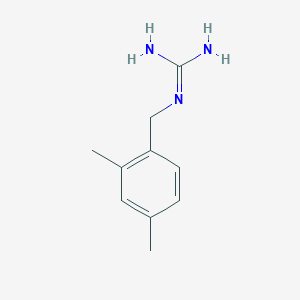
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
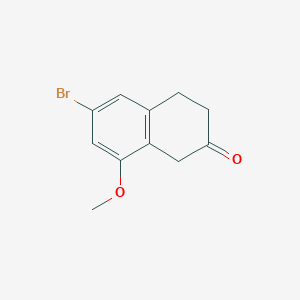
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

